An In-Depth Technical Guide to (E,E)-11,13-Hexadecadien-1-ol: Chemical Properties, Structure, and Biological Significance
An In-Depth Technical Guide to (E,E)-11,13-Hexadecadien-1-ol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of (E,E)-11,13-hexadecadien-1-ol, a significant insect pheromone. The information is curated for professionals in research, science, and drug development, with a focus on detailed data presentation, experimental methodologies, and the visualization of related biological pathways.
Chemical Structure and Properties
(E,E)-11,13-Hexadecadien-1-ol is a long-chain fatty alcohol with two conjugated double bonds in the trans (E) configuration at positions 11 and 13. Its chemical structure is characterized by a 16-carbon chain with a primary alcohol functional group at one end.
Chemical Structure:
A summary of the key chemical and physical properties of (E,E)-11,13-hexadecadien-1-ol and its related isomers is presented in Table 1. It is important to note that while computed data is available for several isomers, experimentally determined values for the (E,E) isomer are not widely published.
Table 1: Chemical and Physical Properties of 11,13-Hexadecadien-1-ol Isomers and Related Compounds
| Property | (E,E)-11,13-Hexadecadien-1-ol (Target Compound) | (Z,Z)-11,13-Hexadecadien-1-ol[1] | (E,E)-11,13-Hexadecadienal[2] |
| Molecular Formula | C₁₆H₃₀O | C₁₆H₃₀O | C₁₆H₂₈O |
| Molecular Weight | 238.41 g/mol | 238.41 g/mol | 236.39 g/mol |
| IUPAC Name | (11E,13E)-Hexadeca-11,13-dien-1-ol | (11Z,13Z)-Hexadeca-11,13-dien-1-ol | (11E,13E)-Hexadeca-11,13-dienal |
| CAS Number | Not available | 71720-83-7 | 73264-91-2 |
| Boiling Point | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Calculated LogP | Data not available | 5.9 | 5.7 |
| Calculated Molar Refractivity | Data not available | 78.4 cm³ | 76.9 cm³ |
| Calculated Polarizability | Data not available | 33.1 ų | 32.1 ų |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for (E,E)-11,13-Hexadecadien-1-ol
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | Signals for olefinic protons of the conjugated diene system are expected in the range of 5.5-6.5 ppm. The protons of the CH₂OH group would appear around 3.6 ppm, and the terminal methyl group protons would be observed around 0.9 ppm. The remaining methylene (B1212753) protons would produce a complex multiplet between 1.2 and 2.2 ppm. |
| ¹³C NMR | The carbons of the conjugated double bonds are expected to resonate in the downfield region of the spectrum, typically between 120 and 140 ppm. The carbon of the CH₂OH group would be found around 62 ppm, and the terminal methyl carbon at approximately 14 ppm. The other methylene carbons would appear in the 25-35 ppm range. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹. The C=C stretching of the conjugated diene system would likely appear in the 1600-1650 cm⁻¹ region. A strong band around 965 cm⁻¹ would be indicative of the trans (E) configuration of the double bonds. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 238. Fragmentation would likely involve the loss of water (M-18), cleavage of the carbon chain, and other characteristic fragmentations for long-chain unsaturated alcohols. |
Experimental Protocols
The stereoselective synthesis of (E,E)-11,13-hexadecadien-1-ol can be achieved through various synthetic strategies. A common and effective method is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction, which are well-suited for the formation of E-configured double bonds.
General Synthetic Workflow
A plausible synthetic route involves the coupling of two key fragments: a C10 phosphonium (B103445) salt or phosphonate (B1237965) ester and a C6 aldehyde containing the E-double bond.
Caption: General workflow for the synthesis of (E,E)-11,13-hexadecadien-1-ol via a Wittig reaction.
Detailed Experimental Steps (Hypothetical Protocol)
Step 1: Preparation of (10-hydroxydecyl)triphenylphosphonium bromide
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10-bromodecan-1-ol is refluxed with an equimolar amount of triphenylphosphine (B44618) in a suitable solvent such as acetonitrile (B52724) for 24-48 hours.
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The resulting phosphonium salt precipitates upon cooling and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Step 2: Wittig Reaction
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The phosphonium salt from Step 1 is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
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The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) is added dropwise to generate the ylide.
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A solution of (E)-hex-2-enal in the same anhydrous solvent is then added slowly to the ylide solution at low temperature.
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The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
Step 3: Workup and Purification
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The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure (E,E)-11,13-hexadecadien-1-ol.
Step 4: Characterization
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The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Significance and Signaling Pathway
(E,E)-11,13-Hexadecadien-1-ol is a component of the sex pheromone of the navel orangeworm, Amyelois transitella, a significant pest of nut crops.[3] Pheromones play a critical role in the chemical communication of insects, mediating behaviors such as mating.
In Lepidoptera, the perception of pheromones is a complex process that occurs in specialized olfactory sensory neurons housed in sensilla on the male's antennae. The binding of a specific pheromone molecule to its receptor initiates a signal transduction cascade, leading to a behavioral response.
The biosynthesis of the related (11Z,13Z)-11,13-hexadecadienal in Amyelois transitella has been shown to originate from palmitic acid through a series of desaturation and modification steps.[3][4] This process is regulated by the pheromone biosynthesis activating neuropeptide (PBAN).[3][4]
Caption: Simplified signaling pathway for pheromone reception in Lepidoptera.
This proposed pathway illustrates the general mechanism of pheromone detection in moths. The pheromone molecule is first bound by a pheromone binding protein (PBP) in the sensillar lymph, which transports it to the odorant receptor (OR) on the dendritic membrane of an olfactory sensory neuron. The interaction between the pheromone, OR, and the co-receptor (Orco) leads to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain, ultimately resulting in a behavioral response.
Conclusion
(E,E)-11,13-Hexadecadien-1-ol is a vital semiochemical with significant implications for pest management strategies. A thorough understanding of its chemical properties, stereoselective synthesis, and the biological pathways it modulates is essential for the development of effective and environmentally benign methods for controlling agricultural pests like the navel orangeworm. Further research is warranted to obtain detailed experimental data for this specific isomer and to fully elucidate its precise role and mechanism of action within the complex pheromone blend of Amyelois transitella.
